molecular formula C8H9N5O2 B10844681 5-Azidomethyl-3-pyrrol-1-yl-oxazolidin-2-one

5-Azidomethyl-3-pyrrol-1-yl-oxazolidin-2-one

Cat. No.: B10844681
M. Wt: 207.19 g/mol
InChI Key: RJURJCGAHMMGOY-SSDOTTSWSA-N
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Description

5-Azidomethyl-3-pyrrol-1-yl-oxazolidin-2-one is a heterocyclic compound that contains both pyrrole and oxazolidinone rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Azidomethyl-3-pyrrol-1-yl-oxazolidin-2-one can be achieved through various methods. One common approach involves the reaction of N-substituted glycidylcarbamates under triazabicyclodecene catalysis . Another method includes the treatment of 4-benzyl- or 4-isopropyl-substituted N-(3-hydroxy-1-oxoprop-1-yl)thiazolidinethiones with trimethylsilyl azide, leading to the formation of 4,5-disubstituted oxazolidin-2-ones via the modified Curtius rearrangement .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other scalable techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Azidomethyl-3-pyrrol-1-yl-oxazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the azide group to an amine.

    Substitution: The azide group can participate in substitution reactions, forming different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like sodium azide and various alkyl halides are commonly used.

Major Products Formed

The major products formed from these reactions include amines, oxides, and various substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

5-Azidomethyl-3-pyrrol-1-yl-oxazolidin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Azidomethyl-3-pyrrol-1-yl-oxazolidin-2-one involves its interaction with biological targets such as enzymes. The azide group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The oxazolidinone ring is known to inhibit bacterial protein synthesis by targeting the ribosomal subunit .

Comparison with Similar Compounds

Similar Compounds

    Linezolid: An oxazolidinone antibiotic used to treat bacterial infections.

    Tedizolid: Another oxazolidinone antibiotic with similar applications.

    Contezoid: A newer oxazolidinone derivative under clinical trials.

Uniqueness

5-Azidomethyl-3-pyrrol-1-yl-oxazolidin-2-one is unique due to the presence of both azide and pyrrole groups, which confer distinct chemical reactivity and potential biological activity. This combination is not commonly found in other oxazolidinone derivatives, making it a valuable compound for further research and development.

Properties

Molecular Formula

C8H9N5O2

Molecular Weight

207.19 g/mol

IUPAC Name

(5S)-5-(azidomethyl)-3-pyrrol-1-yl-1,3-oxazolidin-2-one

InChI

InChI=1S/C8H9N5O2/c9-11-10-5-7-6-13(8(14)15-7)12-3-1-2-4-12/h1-4,7H,5-6H2/t7-/m1/s1

InChI Key

RJURJCGAHMMGOY-SSDOTTSWSA-N

Isomeric SMILES

C1[C@H](OC(=O)N1N2C=CC=C2)CN=[N+]=[N-]

Canonical SMILES

C1C(OC(=O)N1N2C=CC=C2)CN=[N+]=[N-]

Origin of Product

United States

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